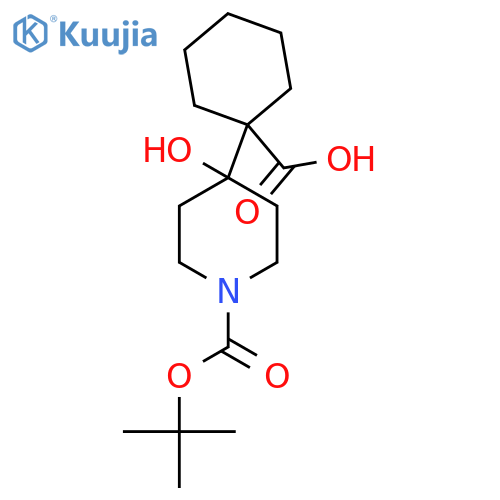

Cas no 2172053-91-5 (1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid)

1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid

- 2172053-91-5

- EN300-1630421

- 1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid

-

- インチ: 1S/C17H29NO5/c1-15(2,3)23-14(21)18-11-9-17(22,10-12-18)16(13(19)20)7-5-4-6-8-16/h22H,4-12H2,1-3H3,(H,19,20)

- InChIKey: DFNLCIJAHPCWIA-UHFFFAOYSA-N

- ほほえんだ: OC1(CCN(C(=O)OC(C)(C)C)CC1)C1(C(=O)O)CCCCC1

計算された属性

- せいみつぶんしりょう: 327.20457303g/mol

- どういたいしつりょう: 327.20457303g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 87.1Ų

1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1630421-0.1g |

1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid |

2172053-91-5 | 0.1g |

$943.0 | 2023-06-04 | ||

| Enamine | EN300-1630421-2500mg |

1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid |

2172053-91-5 | 2500mg |

$1509.0 | 2023-09-22 | ||

| Enamine | EN300-1630421-500mg |

1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid |

2172053-91-5 | 500mg |

$739.0 | 2023-09-22 | ||

| Enamine | EN300-1630421-250mg |

1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid |

2172053-91-5 | 250mg |

$708.0 | 2023-09-22 | ||

| Enamine | EN300-1630421-0.25g |

1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid |

2172053-91-5 | 0.25g |

$985.0 | 2023-06-04 | ||

| Enamine | EN300-1630421-0.05g |

1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid |

2172053-91-5 | 0.05g |

$900.0 | 2023-06-04 | ||

| Enamine | EN300-1630421-1.0g |

1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid |

2172053-91-5 | 1g |

$1070.0 | 2023-06-04 | ||

| Enamine | EN300-1630421-5.0g |

1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid |

2172053-91-5 | 5g |

$3105.0 | 2023-06-04 | ||

| Enamine | EN300-1630421-10.0g |

1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid |

2172053-91-5 | 10g |

$4606.0 | 2023-06-04 | ||

| Enamine | EN300-1630421-2.5g |

1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid |

2172053-91-5 | 2.5g |

$2100.0 | 2023-06-04 |

1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid 関連文献

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acidに関する追加情報

Comprehensive Overview of 1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid (CAS No. 2172053-91-5)

1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid (CAS No. 2172053-91-5) is a sophisticated organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound features a unique structural combination of a piperidine ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group, attached to a cyclohexane carboxylic acid moiety. Its molecular architecture makes it a valuable intermediate in the development of bioactive molecules, particularly in drug discovery programs targeting neurological and metabolic disorders.

The growing interest in piperidine derivatives and Boc-protected compounds has positioned this chemical as a subject of significant research. Recent trends in AI-driven drug discovery and green chemistry have further amplified its relevance. Researchers frequently search for terms like "Boc-protected piperidine synthesis," "hydroxypiperidine applications," and "CAS 2172053-91-5 supplier," reflecting its demand in both academic and industrial settings. The compound's versatility is underscored by its role in constructing complex scaffolds for small-molecule therapeutics and peptide mimetics.

From a synthetic perspective, 1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid exemplifies modern advancements in protecting group strategies and stereoselective functionalization. The Boc group ensures stability during multi-step reactions, while the hydroxyl group offers a handle for further derivatization. Such features align with the pharmaceutical industry's focus on highly functionalized intermediates and atom-efficient synthesis, topics frequently discussed in medicinal chemistry forums and patent literature.

Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis, ensuring compliance with stringent quality standards. Its solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in diverse reaction conditions. Notably, the compound's stability under acidic and basic conditions—owing to the Boc protection—makes it a reliable building block for parallel synthesis and combinatorial chemistry workflows.

In the context of drug development, this compound's structural motifs are often linked to CNS-active agents and enzyme inhibitors. Its cyclohexane carboxylic acid segment, for instance, is a common pharmacophore in GABA receptor modulators and fatty acid amide hydrolase (FAAH) inhibitors. Such applications resonate with trending searches like "neuroprotective piperidine compounds" and "carboxylic acid derivatives in drug design," highlighting its interdisciplinary appeal.

Environmental and regulatory considerations for CAS 2172053-91-5 emphasize its classification as a non-hazardous research chemical under standard handling protocols. However, proper laboratory safety measures, including the use of personal protective equipment (PPE), are recommended during its manipulation. The compound's compatibility with sustainable solvents (e.g., 2-methyltetrahydrofuran) also aligns with the broader shift toward eco-friendly synthetic methodologies.

Future prospects for 1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid include its potential integration into automated synthesis platforms and machine learning-assisted molecular design. As the pharmaceutical industry increasingly adopts digital chemistry tools, compounds with well-defined reactivity profiles—like this one—are poised to play pivotal roles in accelerating hit-to-lead optimization campaigns. Its presence in recent scientific databases and catalogs further underscores its enduring utility.

2172053-91-5 (1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid) 関連製品

- 1695484-59-3(2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)

- 2227785-31-9((1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol)

- 1013792-05-6((3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid)

- 1781077-77-7(1-2-(3-bromo-5-methylthiophen-2-yl)ethylcyclopropan-1-amine)

- 1806168-10-4(2-Iodo-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 64949-88-8(4-THIAZOLECARBOXYLIC ACID, 2-[2-(ACETYLAMINO)ETHYL]-)

- 1179669-77-2(5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL)

- 1016714-89-8(Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate)

- 2411310-94-4(2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone)